[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Overview
Description
[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H11N3•2HCl. It is a solid substance that is often used in biochemical research and various industrial applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmacological studies .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as leishmania major pteridine reductase 1 (lmptr1) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes, including cell growth and differentiation.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The compound may affect similar pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have shown cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that the compound may have a similar cytotoxic effect on cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the purity and stability of the compound, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, amine derivatives, and substituted pyrazoles. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
3-Phenyl-1H-pyrazole: A precursor in the synthesis of this compound.
1-Phenyl-3-methyl-1H-pyrazole: A related compound with different reactivity and applications.
4-Amino-3-phenyl-1H-pyrazole: Another similar compound used in various chemical reactions.
Properties
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSJEAUQHIVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-14-6 | |
Record name | 1H-Pyrazole-4-methanamine, 3-phenyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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